Succimer
Overview
Description
Succimer, also known as dimercaptosuccinic acid (DMSA), is an orally active, heavy metal chelating agent . It is used to treat lead poisoning . Succimer binds to lead in the blood and allows it to be passed out in the urine . It may also be used for purposes not listed in the medication guide .
Molecular Structure Analysis
Succimer is an organosulfur compound with the formula HO2CCH(SH)CH(SH)CO2H . This colorless solid contains two carboxylic acid and two thiol groups .
Chemical Reactions Analysis
Succimer is a heavy metal chelator . It binds with high specificity to ions of lead in the blood to form a water-soluble complex that is subsequently excreted by the kidneys . Succimer can also chelate mercury, cadmium, and arsenic in this manner .
Physical And Chemical Properties Analysis
Succimer (C4H6O4S2; molecular weight 182.2 g/mol) is a white crystalline powder that is soluble in aqueous alkaline solutions, such as 5% sodium bicarbonate . The vicinal thiol groups of the crystalline solid are relatively stable at room temperature .
Scientific Research Applications
Neuropsychological Development in Children Exposed to Lead :
- A study conducted by Rogan et al. (2001) explored the effects of succimer on children exposed to lead. They found that while succimer treatment lowered blood lead levels, it did not significantly improve scores on tests of cognition, behavior, or neuropsychological function in children with blood lead levels below 45 microg per deciliter (Rogan et al., 2001).
Therapeutic Efficiency in Lead-Poisoned Mice and Children :
- Jin et al. (2011) researched the therapeutic efficiency of succimer used with calcium and ascorbic acid in treating mildly lead-poisoned mice and preschool children. They concluded that the combined use of succimer with calcium and ascorbic acid appeared to be more effective in treating mildly lead-poisoned children (Jin et al., 2011).
Biotechnological Production of Succinic Acid :
- Cheng et al. (2012) discussed the biotechnological production of succinic acid and its potential as a substitute for petrochemical production, highlighting its applications in various industrial sectors (Cheng et al., 2012).
Efficacy of Succimer Chelation of Mercury :
- Cao et al. (2011) examined the efficacy of succimer in reducing blood mercury concentration in children, finding that succimer chelation had limited efficacy for low-level organic mercury exposure (Cao et al., 2011).
Effect on Postural Balance and Gait Outcomes in Children :
- Bhattacharya et al. (2007) investigated the effects of succimer chelation therapy on motor functions such as postural balance and gait in lead-exposed children. Their findings suggested some beneficial neuromotor effects of succimer therapy (Bhattacharya et al., 2007).
Succimer and the Urinary Excretion of Essential Elements in Primates :
- Smith et al. (2000) studied the effect of succimer on the urinary excretion of essential elements in a primate model of childhood lead exposure, finding that succimer treatment increased the urinary excretion of essential elements, although not significantly for any single element (Smith et al., 2000).
Efficacy in Reducing Brain Lead in Primates :
- Cremin et al. (1999) explored succimer's efficacy in reducing brain lead levels in a primate model, determining that succimer did not significantly reduce brain lead levels beyond what was achieved by cessation of lead exposure alone (Cremin et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3R)-2,3-bis(sulfanyl)butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S2/c5-3(6)1(9)2(10)4(7)8/h1-2,9-10H,(H,5,6)(H,7,8)/t1-,2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTRVOBWPAIOHC-XIXRPRMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)S)(C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@@H](C(=O)O)S)(C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2418-14-6 (parent cpd) | |
Record name | Succimer [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023601 | |
Record name | Succimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Unpleasant mercaptan odor; [HSDB] White powder with a stench; [Alfa Aesar MSDS] | |
Record name | Succimer | |
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Mechanism of Action |
Succimer is a heavy metal chelator. It binds with high specificity to ions of lead in the blood to form a water-soluble complex that is subsequently excreted by the kidneys. Succimer can also chelate mercury, cadmium, and arsenic in this manner., Succimer is a lead chelator; it forms water soluble chelates and, consequently, increases the urinary excretion of lead., DMSA chelates by coordination of one sulfur and one oxygen atom with Pb. Solubility of the lead chelates depends on the ionization of the noncoordinated thiol and carboxylic acid groups. Bimane derivatization, HPLC, and fluorescence, as well as gas chromatography can be used for analysis of DMSA in biological fluids. The acid dissociation constants for meso- and racemic-DMSA have been summarized from the literature as have the formation constants of some of the DMSA chelates. DMSA is biotransformed to a mixed disulfide in humans. By 14 hr after DMSA administration (10 mg/kg), only 2.5% of the administered DMSA is excreted in the urine as unaltered DMSA and 18.1% of the dose is found in the urine as altered forms of DMSA. Most altered DMSA in the urine is in the form of a mixed disulfide. It consists of DMSA in disulfide linkages with two molecules of L-cysteine. One molecule of cysteine is attached to each of the sulfur atoms of DMSA. The remaining 10% of the altered DMSA was in the form of cyclic disulfides of DMSA. So far, the mixed disulfide has been found in human but not in rabbit, mouse, or rat urine. Apparently there are species differences in how organisms metabolize meso-DMSA. | |
Record name | Succimer | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00566 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Succimer | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6783 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Succimer | |
Color/Form |
White crystals from aqueous methanol, White crystalline powder | |
CAS RN |
304-55-2 | |
Record name | meso-2,3-Dimercaptosuccinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=304-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Succimer [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Succimer | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00566 | |
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Record name | Succimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023601 | |
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Record name | Succimer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.597 | |
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Record name | SUCCIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX1U2629QE | |
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Record name | Succimer | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6783 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
193 °C, MP: 210-211 °C (decomposes), depending on rate of heating | |
Record name | Succimer | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00566 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Succimer | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6783 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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